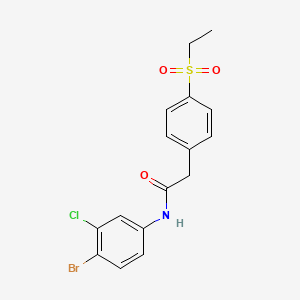
4-chloro-2-(trimethylsilyl)Thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-2-(trimethylsilyl)Thiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
准备方法
The synthesis of 4-chloro-2-(trimethylsilyl)Thiazole typically involves the reaction of 2-(trimethylsilyl)thiazole with a chlorinating agent. One common method is the chlorination of 2-(trimethylsilyl)thiazole using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(trimethylsilyl)thiazole+SOCl2→this compound+SO2+HCl
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4-chloro-2-(trimethylsilyl)Thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding thiazolidine derivative.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-chloro-2-(trimethylsilyl)Thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives, which are valuable in medicinal chemistry and materials science.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-chloro-2-(trimethylsilyl)Thiazole involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
相似化合物的比较
4-chloro-2-(trimethylsilyl)Thiazole can be compared with other similar compounds, such as:
2-(trimethylsilyl)thiazole: Lacks the chlorine atom at the 4-position, making it less reactive in certain substitution reactions.
4-chlorothiazole: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
2-(trimethylsilyl)-4-methylthiazole: Contains a methyl group instead of a chlorine atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the chlorine and trimethylsilyl groups, which confer specific reactivity and solubility characteristics .
属性
CAS 编号 |
106961-39-1 |
|---|---|
分子式 |
C6H10ClNSSi |
分子量 |
191.75 g/mol |
IUPAC 名称 |
(4-chloro-1,3-thiazol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C6H10ClNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 |
InChI 键 |
NATNDHYRSAZLPP-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=NC(=CS1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![n-[2-[1-(2-Hydroxyethyl)cyclohexyl]ethyl]methanesulfonamide](/img/structure/B13874433.png)
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)

